molecular formula C12H14O4 B3419135 4,5-Diethyl-phthalic acid CAS No. 137023-78-0

4,5-Diethyl-phthalic acid

Cat. No. B3419135
M. Wt: 222.24 g/mol
InChI Key: NBPRDQJBFUACFV-UHFFFAOYSA-N
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Patent
US07521451B2

Procedure details

The product of above-mentioned (a) (1.5 g, 6.7 mmol) was heated under reflux in acetic anhydride (10 ml) for 1 hr. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in 10% aqueous sodium hydroxide solution. The insoluble materials were collected by filtration, washed with water, and dried to give 0.31 g of the title compound.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[CH:10][C:11]=1[CH2:12][CH3:13])[C:7]([OH:9])=O)[CH3:2]>C(OC(=O)C)(=O)C>[CH2:12]([C:11]1[CH:10]=[C:6]2[C:7](=[O:9])[O:16][C:14](=[O:15])[C:5]2=[CH:4][C:3]=1[CH2:1][CH3:2])[CH3:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)C=1C=C(C(C(=O)O)=CC1CC)C(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 10% aqueous sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The insoluble materials were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2C(C(=O)OC2=O)=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.